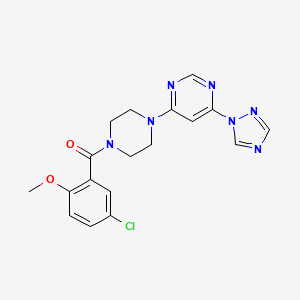

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyrimidine ring is linked to a piperazine group, which is further connected to a 5-chloro-2-methoxyphenyl ketone. Synthetically, it is prepared via coupling reactions between substituted pyrimidine intermediates and arylpiperazines, often using triethylamine as a base in dichloromethane or isopropyl alcohol solvents .

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN7O2/c1-28-15-3-2-13(19)8-14(15)18(27)25-6-4-24(5-7-25)16-9-17(22-11-21-16)26-12-20-10-23-26/h2-3,8-12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUJWSIOMLVKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Coupling Reactions: The triazole and pyrimidine rings are then coupled using a suitable linker, such as a piperazine ring, through nucleophilic substitution reactions.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this one exhibit potent anticancer properties through various mechanisms:

Mechanisms of Action:

- Inhibition of Key Signaling Pathways: Studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values against EGFR around 72 nM, indicating strong inhibitory effects.

- Induction of Apoptosis: Triazole-containing compounds have been reported to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like caspases while downregulating anti-apoptotic proteins such as Bcl-2.

Case Study: Antitumor Efficacy

A recent study evaluated the antiproliferative effects of triazole-containing compounds on human cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 15.6 to 23.9 µM against various cancer cell lines. The following table summarizes the findings:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15.6 | EGFR Inhibition |

| Compound B | 22.0 | Apoptosis Induction |

| Compound C | 23.9 | Caspase Activation |

Antimicrobial Activity

The triazole moiety is well-known for its antimicrobial properties:

Broad-Spectrum Activity:

Compounds similar to this one have shown effectiveness against a range of pathogens including bacteria and fungi. They inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents.

Mechanisms of Action:

Triazoles are known to disrupt fungal cell membrane synthesis and have been shown to inhibit cytochrome P450 enzymes involved in sterol biosynthesis, which is critical for fungal viability.

Summary of Applications

The compound's applications can be summarized as follows:

| Application | Description |

|---|---|

| Anticancer | Inhibits EGFR signaling pathways; induces apoptosis in cancer cells. |

| Antimicrobial | Exhibits broad-spectrum activity against bacteria and fungi. |

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, disrupting their normal function. The pyrimidine ring can interact with DNA, leading to the inhibition of DNA replication and transcription. The piperazine ring enhances the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of triazole-pyrimidine and chloro-methoxyphenyl groups. Key analogues include:

Key Observations :

- Triazole vs. Pyrazole/Thiophene : The 1,2,4-triazole group in the target compound may enhance hydrogen-bonding interactions compared to pyrazole (compound 5) or thiophene (compound 21), influencing target selectivity .

- Substituent Effects : The 5-chloro-2-methoxyphenyl group likely improves lipophilicity and membrane permeability relative to trifluoromethylphenyl (compound 11a-j) or methylpiperazine (compound w3) .

Bioactivity and Pharmacological Profiles

highlights that structural similarities correlate with bioactivity clustering. For example:

- Triazole-containing analogues (target compound, w3) are predicted to target kinases or neurotransmitter receptors due to triazole’s affinity for ATP-binding pockets or histamine receptors .

- Sulfonyl-piperazines (compound 11a-j) exhibit antimicrobial activity, attributed to sulfonyl groups enhancing solubility and bacterial membrane penetration .

- Trifluoromethylphenyl derivatives (compound 21) show CNS activity, likely due to trifluoromethyl’s metabolic stability and blood-brain barrier permeability .

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a complex heterocyclic molecule that integrates multiple pharmacologically relevant moieties. The biological activity of this compound stems from its structural components, particularly the triazole and pyrimidine rings, which are known for their diverse medicinal properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Structural Overview

The compound features several critical structural elements:

- Triazole Ring : Known for antifungal and antibacterial properties.

- Pyrimidine Moiety : Associated with various biological activities including anticancer effects.

- Piperazine Ring : Often contributes to psychoactive effects and enhances solubility.

- Chloro and Methoxy Substituents : These groups can modulate the lipophilicity and biological activity of the compound.

Antifungal Activity

The 1,2,4-triazole moiety is particularly noted for its antifungal properties. Research indicates that derivatives containing this structure exhibit significant activity against various fungal pathogens. For example, compounds with triazole groups have been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus with minimum inhibitory concentrations (MIC) in the low micromolar range .

Antibacterial Activity

The triazole and pyrimidine components also contribute to antibacterial effects. Studies have demonstrated that similar compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The SAR analysis suggests that electron-withdrawing groups enhance antibacterial potency .

Anticancer Activity

Several studies have explored the anticancer potential of triazole-pyrimidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The presence of a methoxy group has been linked to increased potency in certain derivatives .

Case Studies

- Antifungal Efficacy : A study evaluated a series of triazole derivatives against Candida species, revealing that modifications in the piperazine ring significantly impacted antifungal efficacy. Compounds with a piperazine substitution exhibited enhanced activity compared to those without .

- Anticancer Screening : In vitro studies on triazole-pyrimidine compounds demonstrated IC50 values ranging from 5 to 15 µM against MCF-7 cells. The presence of chloro and methoxy substituents was crucial for enhancing cytotoxicity .

- Mechanism of Action : Molecular docking studies indicated that these compounds interact with key enzymes involved in DNA synthesis and cell division in cancer cells, suggesting a mechanism that disrupts cellular proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds highlights several key points:

- Triazole Positioning : The position of the triazole ring significantly affects biological activity; substitutions at specific locations can enhance interaction with target proteins.

- Piperazine Modifications : Alterations in the piperazine ring can influence solubility and bioavailability, impacting overall efficacy.

- Substituent Effects : Electron-donating or withdrawing groups on aromatic rings can modulate lipophilicity and receptor binding affinity.

Data Tables

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Triazole Derivative A | Structure A | Antifungal (MIC = 0.5 µM) |

| Triazole-Pyrimidine B | Structure B | Anticancer (IC50 = 10 µM) |

| Piperazine-Coupled C | Structure C | Antibacterial (MIC = 2 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.